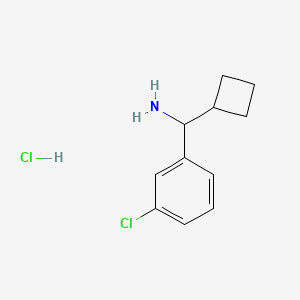

(3-Chlorophenyl)(cyclobutyl)methanamine hydrochloride

CAS No.: 2098087-12-6

Cat. No.: VC3096299

Molecular Formula: C11H15Cl2N

Molecular Weight: 232.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098087-12-6 |

|---|---|

| Molecular Formula | C11H15Cl2N |

| Molecular Weight | 232.15 g/mol |

| IUPAC Name | (3-chlorophenyl)-cyclobutylmethanamine;hydrochloride |

| Standard InChI | InChI=1S/C11H14ClN.ClH/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8;/h2,5-8,11H,1,3-4,13H2;1H |

| Standard InChI Key | SSXANMSXCWECJQ-UHFFFAOYSA-N |

| SMILES | C1CC(C1)C(C2=CC(=CC=C2)Cl)N.Cl |

| Canonical SMILES | C1CC(C1)C(C2=CC(=CC=C2)Cl)N.Cl |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

(3-Chlorophenyl)(cyclobutyl)methanamine hydrochloride features a cyclobutyl ring with a 3-chlorophenyl substituent and a methanamine group. The compound is identified through several standardized nomenclature systems:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅Cl₂N (C₁₁H₁₄ClN·HCl) |

| Molecular Weight | 232.15 g/mol |

| CAS Number | 115816-34-7 |

| IUPAC Name | [1-(3-chlorophenyl)cyclobutyl]methanamine hydrochloride |

| InChI | InChI=1/C11H14ClN.ClH/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11;/h1,3-4,7H,2,5-6,8,13H2;1H |

| InChI Key | BPNBKCHIRNFOFV-UHFFFAOYSA-N |

The structural features of this compound contribute to its reactivity profile and potential applications in various chemical reactions .

Physical and Chemical Properties

The physical and chemical properties of (3-Chlorophenyl)(cyclobutyl)methanamine hydrochloride provide insight into its behavior under various conditions and its potential applications:

| Property | Value |

|---|---|

| Physical State | Crystalline solid |

| Density | 1.149 g/cm³ |

| Boiling Point | 296.1°C at 760 mmHg |

| Flash Point | 161.1°C |

| Vapor Pressure | 0.00146 mmHg at 25°C |

| Refractive Index | 1.57 |

| Solubility | Soluble in polar organic solvents |

| Storage Conditions | 2-8°C, protected from moisture |

These properties influence the compound's handling, storage requirements, and its applicability in various research contexts .

Synthesis and Preparation Methods

Solution Preparation for Research Use

For research applications, precise solution preparation is essential. The following table provides guidance for preparing stock solutions of different concentrations:

| Concentration | Amount of Compound |

|---|---|

| 1 mg | |

| 1 mM | 4.3076 mL |

| 5 mM | 0.8615 mL |

| 10 mM | 0.4308 mL |

Proper solution preparation requires selection of appropriate solvents based on the compound's solubility profile. For optimal stability, it is recommended to store solutions in separate aliquots to avoid repeated freezing and thawing. When stored at -80°C, solutions maintain stability for up to 6 months; at -20°C, the recommended storage period is limited to 1 month .

Biological Activity and Research Applications

Structure-Activity Relationships

The biological activity of (3-Chlorophenyl)(cyclobutyl)methanamine hydrochloride is influenced by its structural features. The 3-chlorophenyl group contributes to specific interactions with biological targets, while the cyclobutyl ring provides conformational rigidity that can enhance binding specificity. The primary amine group may participate in hydrogen bonding interactions with receptors or enzymes.

Comparison with structurally similar compounds provides insight into structure-activity relationships:

| Structural Modification | Potential Effect on Activity |

|---|---|

| Position of chlorine (3- vs 4-position) | Altered electronic distribution and binding orientation |

| Replacement of chlorine with fluorine | Modified lipophilicity and hydrogen bonding potential |

| Cyclobutyl vs other cycloalkyl rings | Different conformational constraints affecting target binding |

These structure-activity relationships are valuable for designing compounds with optimized properties for specific research applications.

Comparative Analysis with Similar Compounds

Comparison with Fluorinated Analogs

Comparing (3-Chlorophenyl)(cyclobutyl)methanamine hydrochloride with its fluorinated counterparts reveals important differences in physicochemical properties and potential biological activities:

| Compound | Key Differences | Potential Impact on Research Applications |

|---|---|---|

| (1-(3-Fluorophenyl)cyclobutyl)methanamine HCl | Smaller halogen atom (F vs Cl) Different electronegativity | Altered lipophilicity Modified receptor binding profiles Different metabolic stability |

| (1-(4-Fluorophenyl)cyclobutyl)methanamine HCl | Different position of halogen Altered electronic distribution | Changed binding orientation Modified activity profile Different physicochemical properties |

These differences highlight how subtle structural modifications can significantly impact the properties and potential applications of these compounds in research settings.

Effects of Halogen Substitution

The choice of halogen and its position on the phenyl ring significantly influences the compound's properties:

-

Electronegativity effects: Chlorine (3.16) vs Fluorine (3.98) on the Pauling scale affects electron distribution

-

Atomic radius differences: Chlorine (175 pm) vs Fluorine (147 pm) impacts steric interactions

-

Lipophilicity variations: Chlorinated compounds typically exhibit higher logP values than fluorinated analogs

-

Metabolic stability differences: Halogen selection can affect susceptibility to metabolic transformations

These factors contribute to the unique profiles of each compound and their suitability for specific research applications.

| Safety Aspect | Recommendations |

|---|---|

| Personal Protection | Use of appropriate gloves, eye protection, and laboratory attire |

| Storage | Keep at 2-8°C, protected from moisture and light |

| Handling | Work in well-ventilated areas, avoid generating dust |

| Disposal | Follow local regulations for chemical waste disposal |

| Emergency Procedures | Have appropriate spill control materials available |

The compound may cause skin irritation, eye irritation, and respiratory tract irritation. Therefore, it should be handled with care and used only by qualified personnel in appropriate laboratory settings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume